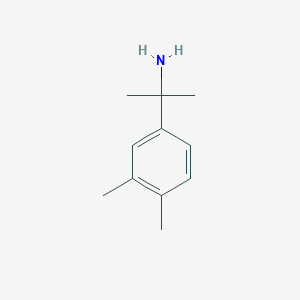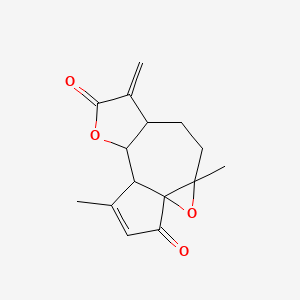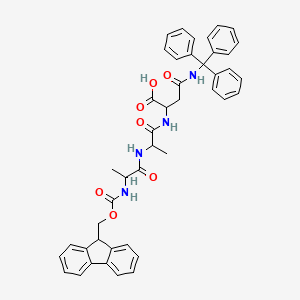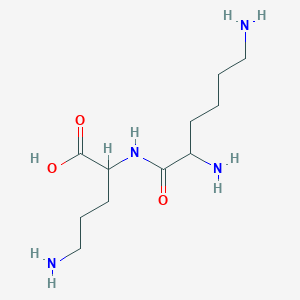
2-(3,4-Dimethylphenyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimetilfenil)propan-2-amina es un compuesto orgánico con la fórmula molecular C11H17N. Es un derivado de la fenilpropanamina, caracterizado por la presencia de dos grupos metilo unidos al anillo de benceno en las posiciones 3 y 4.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(3,4-Dimetilfenil)propan-2-amina típicamente implica múltiples pasos:
Material de partida: La síntesis comienza con 3,4-dimetilbenzaldehído.
Formación del intermedio: El aldehído sufre una reacción con nitroetano en presencia de una base para formar 3,4-dimetilfenil-2-nitropropeno.
Métodos de producción industrial
En un entorno industrial, la producción de 2-(3,4-Dimetilfenil)propan-2-amina puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3,4-Dimetilfenil)propan-2-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la sustitución puede producir derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
2-(3,4-Dimetilfenil)propan-2-amina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia el compuesto por su potencial actividad biológica e interacciones con diversas biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluidos sus efectos sobre el sistema nervioso central.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(3,4-Dimetilfenil)propan-2-amina implica su interacción con objetivos moleculares específicos en el cuerpo. Se cree que actúa sobre los sistemas de neurotransmisores, particularmente mediante la modulación de la liberación y la captación de monoaminas como la dopamina y la serotonina. Esta modulación puede afectar diversos procesos fisiológicos y psicológicos .
Comparación Con Compuestos Similares
Compuestos similares
3,4-Dimetilmetcatinona (DMMC): Una droga de diseño con características estructurales similares pero propiedades farmacológicas diferentes.
Anfetamina: Comparte el esqueleto de fenilpropanamina pero carece de los grupos metilo en el anillo de benceno.
Metanfetamina: Similar a la anfetamina, pero con un grupo metilo adicional en el átomo de nitrógeno.
Unicidad
2-(3,4-Dimetilfenil)propan-2-amina es única debido a la presencia de los dos grupos metilo en el anillo de benceno, lo que puede influir en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C11H17N |
|---|---|
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-5-6-10(7-9(8)2)11(3,4)12/h5-7H,12H2,1-4H3 |
Clave InChI |
VAWYJSXOMSOACH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5,8a-Dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) 2-methylprop-2-enoate](/img/structure/B12302773.png)


![Dimethyl 3,4-dicyanothieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B12302791.png)
![11Z-octadecenoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B12302792.png)



![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)

![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)
![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)

![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)
